2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a triazole ring, sulfanyl group, and a methoxy-substituted phenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
- Formation of the triazole ring.
- Introduction of the tert-butylphenyl and methylphenyl groups.
- Attachment of the sulfanyl group.
- Formation of the acetamide linkage with the dimethoxyphenyl group.
Each step would require specific reagents and conditions, such as:
Triazole formation: Cyclization reactions using hydrazines and nitriles.
Substitution reactions: Using appropriate halides and base catalysts.
Sulfanyl group introduction: Thiolation reactions.
Acetamide formation: Amidation reactions using amines and acyl chlorides.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The triazole ring and other aromatic groups can undergo reduction under specific conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
This compound could have several applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various diseases.
Industry: Use in materials science or as a catalyst.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance:
Biological activity: It might interact with enzymes or receptors, inhibiting or modulating their activity.
Chemical reactivity: The triazole ring and sulfanyl group could participate in various chemical reactions, acting as nucleophiles or electrophiles.
Comparison with Similar Compounds
Similar Compounds
Triazole derivatives: Compounds with similar triazole rings.
Sulfanyl compounds: Molecules featuring sulfanyl groups.
Acetamide derivatives: Compounds with acetamide linkages.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C30H33N5O3S |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H33N5O3S/c1-20-10-16-24(17-11-20)35-28(21-12-14-23(15-13-21)30(2,3)4)33-34-29(35)39-19-26(36)32-31-18-22-8-7-9-25(37-5)27(22)38-6/h7-18H,19H2,1-6H3,(H,32,36)/b31-18- |
InChI Key |
XXXDQPBTZNVDDP-MNBJERMJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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